molecular formula C13H10BrCl B1456600 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl CAS No. 83169-85-1

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Cat. No.: B1456600
CAS No.: 83169-85-1
M. Wt: 281.57 g/mol
InChI Key: VMWMFENUWFVBMT-UHFFFAOYSA-N
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Description

3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group at the 3’ position and a chlorine atom at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.

Properties

IUPAC Name

1-(bromomethyl)-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMFENUWFVBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50835581
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83169-85-1
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl typically involves the bromination of 2-chloro-1,1’-biphenyl. The process begins with the chlorination of biphenyl to introduce the chlorine atom at the 2 position. This is followed by a bromination reaction where the bromomethyl group is introduced at the 3’ position. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-(Bromomethyl)-2-chloro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl involves its interaction with biological molecules such as proteins and enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is unique due to the presence of both the bromomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Biological Activity

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by its bromomethyl group at the 3' position and a chlorine atom at the 2 position. This unique structure enhances its chemical reactivity and potential biological applications. Recent studies have highlighted its significant biological activities, particularly in the context of anti-inflammatory and anti-cancer properties.

The biological activity of this compound has been primarily linked to its interaction with specific proteins, notably Cereblon (CRBN) . This interaction appears to influence various signaling pathways critical for cellular function:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential anti-inflammatory effects.
  • Anti-angiogenic Properties : It exhibits anti-angiogenic effects through the inhibition of vascular endothelial growth factor (VEGF) signaling, which is crucial in tumor growth and metastasis.

In Vivo Studies

Recent studies have demonstrated the compound's efficacy in various in vivo models:

  • Breast Cancer Model : In a study involving mice with human breast cancer (MDAMB-231), treatment with this compound significantly reduced VEGF levels, indicating its potential as an anti-cancer agent .
  • Ehrlich Ascites Carcinoma : The compound also showed promise in inhibiting the growth of Ehrlich ascites carcinoma, further supporting its anti-cancer properties .

Mechanistic Insights

The compound's ability to modulate inflammatory pathways has been linked to its impact on the NF-kB signaling cascade, which plays a vital role in inflammation and cell survival. This modulation could lead to new therapeutic strategies for diseases characterized by chronic inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey Features
2-Chloro-1,1'-biphenylLacks the bromomethyl group; different reactivity
3'-(Bromomethyl)-1,1'-biphenylLacks the chlorine atom; distinct chemical properties
2-Bromo-1,1'-biphenylLacks the bromomethyl group; different applications

The combination of both bromomethyl and chlorine substituents in this compound enhances its reactivity profile and makes it particularly valuable for diverse chemical transformations and biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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